molecular formula C23H24N2O5S B3484779 2-(N-BENZYL4-METHOXYBENZENESULFONAMIDO)-N-(2-METHOXYPHENYL)ACETAMIDE

2-(N-BENZYL4-METHOXYBENZENESULFONAMIDO)-N-(2-METHOXYPHENYL)ACETAMIDE

Cat. No.: B3484779
M. Wt: 440.5 g/mol
InChI Key: XXTHVVIHUKGFCC-UHFFFAOYSA-N
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Description

2-(N-BENZYL4-METHOXYBENZENESULFONAMIDO)-N-(2-METHOXYPHENYL)ACETAMIDE is a synthetic organic compound that belongs to the class of sulfonamides These compounds are known for their diverse applications in medicinal chemistry, particularly as antimicrobial agents

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(N-BENZYL4-METHOXYBENZENESULFONAMIDO)-N-(2-METHOXYPHENYL)ACETAMIDE typically involves the following steps:

    Formation of the sulfonamide group: This can be achieved by reacting 4-methoxybenzenesulfonyl chloride with benzylamine under basic conditions.

    Acylation reaction: The resulting sulfonamide is then reacted with 2-methoxyphenylacetic acid in the presence of a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form the final product.

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of reaction conditions to maximize yield and purity. This includes controlling temperature, pH, and reaction time, as well as using efficient purification techniques like recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The methoxy groups in the compound can undergo oxidation to form corresponding phenolic derivatives.

    Reduction: The sulfonamide group can be reduced to form amines.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: Reagents like nitric acid for nitration or bromine for bromination.

Major Products Formed

    Oxidation: Phenolic derivatives.

    Reduction: Amines.

    Substitution: Nitro or halogenated derivatives.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe to study biological processes involving sulfonamides.

    Medicine: Potential antimicrobial or anticancer agent due to its sulfonamide structure.

    Industry: Used in the development of new materials or as an intermediate in chemical manufacturing.

Mechanism of Action

The mechanism of action of 2-(N-BENZYL4-METHOXYBENZENESULFONAMIDO)-N-(2-METHOXYPHENYL)ACETAMIDE likely involves interaction with biological targets such as enzymes or receptors. The sulfonamide group can mimic the structure of natural substrates, inhibiting enzyme activity or interfering with cellular processes. The methoxy and benzyl groups may enhance binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    Sulfanilamide: A simple sulfonamide with antimicrobial properties.

    Sulfamethoxazole: A more complex sulfonamide used as an antibiotic.

    N-(2-Methoxyphenyl)acetamide: A related compound without the sulfonamide group.

Uniqueness

2-(N-BENZYL4-METHOXYBENZENESULFONAMIDO)-N-(2-METHOXY-PHENYL)ACETAMIDE is unique due to the combination of methoxy, benzyl, and sulfonamide groups, which may confer distinct chemical and biological properties compared to other sulfonamides.

Properties

IUPAC Name

2-[benzyl-(4-methoxyphenyl)sulfonylamino]-N-(2-methoxyphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H24N2O5S/c1-29-19-12-14-20(15-13-19)31(27,28)25(16-18-8-4-3-5-9-18)17-23(26)24-21-10-6-7-11-22(21)30-2/h3-15H,16-17H2,1-2H3,(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XXTHVVIHUKGFCC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)S(=O)(=O)N(CC2=CC=CC=C2)CC(=O)NC3=CC=CC=C3OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H24N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

440.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-(N-BENZYL4-METHOXYBENZENESULFONAMIDO)-N-(2-METHOXYPHENYL)ACETAMIDE

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